molecular formula C19H17F4N3O2 B2848391 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 955237-46-4

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2848391
CAS No.: 955237-46-4
M. Wt: 395.358
InChI Key: ZIGUSIANLLPMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative designed for research purposes. This compound features a pyrrolidinone core substituted with both 4-fluorophenyl and 3-(trifluoromethyl)phenyl groups, a structural motif seen in molecules investigated for various biological activities. Urea-based compounds are of significant interest in medicinal chemistry and chemical biology, often serving as key scaffolds in the development of enzyme inhibitors or molecular probes. Researchers may explore its potential in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. Its structural complexity, including the polar urea linkage and fluorinated aromatic rings, can be utilized to study molecular interactions and binding affinity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N3O2/c20-14-4-6-16(7-5-14)26-11-12(8-17(26)27)10-24-18(28)25-15-3-1-2-13(9-15)19(21,22)23/h1-7,9,12H,8,10-11H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGUSIANLLPMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Structures and Substituents of Comparable Compounds

Compound ID/Name Core Structure Aryl Substituents Reference
Target Compound Pyrrolidin-5-one 4-Fluorophenyl (R1), 3-(Trifluoromethyl)phenyl (R2) -
Compound 11e () Thiazole-phenyl 3-(Trifluoromethyl)phenyl (R1), 4-(Piperazinylmethyl)thiazol-2-ylphenyl (R2)
Compound 14 () Pyrazole 4-Fluorophenyl (R1), 2-Hydroxyethylphenyl (R2)
Aprepitant () Morpholine 4-Fluorophenyl (R1), 3,5-Bis(trifluoromethyl)phenyl (R2)

Key Observations :

  • Electron-withdrawing groups : The 4-fluorophenyl and 3-trifluoromethylphenyl groups are recurrent in analogs (e.g., 11e, Aprepitant), suggesting their importance in target engagement .

Table 2: Molecular Weights and Yields of Analogs

Compound ID/Name Molecular Weight ([M+H]+) Yield (%)
Target Compound* ~409.3 (calculated) N/A
11e () 534.1 86.7
Compound 14 () Not reported N/A
Aprepitant () 534.4 N/A

*Molecular weight calculated based on formula.

Key Observations :

  • The target compound’s lower molecular weight (~409 vs. 534 for 11e) may enhance membrane permeability.
  • High yields for urea-linked analogs (e.g., 11e: 86.7%) suggest robust synthetic routes for such derivatives .

Pharmacokinetic Considerations

  • Solubility : The pyrrolidin-5-one core may improve aqueous solubility compared to thiazole derivatives (e.g., 11e) due to increased polarity.
  • Metabolic stability : Fluorine and trifluoromethyl groups generally reduce oxidative metabolism, extending half-life .

Q & A

Q. What are the optimal synthetic routes for 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves:

Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives with 4-fluorophenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

Urea Linkage : Coupling the pyrrolidinone intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Conditions :

  • Strict temperature control during isocyanate coupling to prevent polymerization.
  • Use of moisture-free solvents to avoid hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrrolidinone ring : Confirm δ ~2.5–3.5 ppm (CH₂ groups) and δ ~4.0–4.5 ppm (N–CH₂– linkage) .
    • Urea NH : Broad singlet at δ ~6.5–7.0 ppm (exchange with D₂O) .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (urea C=O) and ~1700 cm⁻¹ (pyrrolidinone C=O) .
  • HRMS : Exact mass calculation for C₁₉H₁₆F₄N₃O₂ (M+H⁺: 394.1178) to confirm molecular ion .

Q. What preliminary in vitro assays are recommended to assess its potential as an enzyme inhibitor or receptor modulator?

Methodological Answer:

  • Enzyme Inhibition :
    • Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .
    • Include positive controls (e.g., known inhibitors) and measure kinetics (Km/Vmax) to assess mode of inhibition .
  • Receptor Binding : Radioligand displacement assays (e.g., orexin receptors) with membrane preparations and scintillation counting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethylphenyl group in target binding affinity?

Methodological Answer:

  • Analog Synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -OCH₃ and compare bioactivity .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify hydrophobic interactions mediated by -CF₃ .
  • Free Energy Calculations : Use molecular dynamics (MD) to quantify binding energy contributions of -CF₃ via MM/GBSA .
    Example SAR Data Table :
Substituent (R)IC₅₀ (Enzyme X, µM)LogP
-CF₃0.453.2
-Cl1.202.8
-OCH₃5.602.1

Q. What strategies are effective in resolving conflicting bioactivity data between enzymatic inhibition assays and cellular models for this compound?

Methodological Answer:

  • Permeability Assessment : Measure logD (octanol/water) and use Caco-2 assays to evaluate cellular uptake .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that reduces cellular efficacy .
  • Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Q. What computational methods are suitable for predicting the binding mode of this urea derivative with orexin receptors, based on structural analogs?

Methodological Answer:

  • Homology Modeling : Build receptor models using templates (e.g., PDB: 6TO7) if crystal structures are unavailable .
  • Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between urea NH and receptor Asp residues .
  • Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, H-bond acceptors) using Discovery Studio .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.